molecular formula C20H18N2O5 B2976759 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide CAS No. 1172323-12-4

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide

Cat. No.: B2976759
CAS No.: 1172323-12-4
M. Wt: 366.373
InChI Key: QYKKVBRGRVXFCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide features a benzodioxole-isoxazole core conjugated to an acetamide moiety substituted with a 2-methoxybenzyl group. This structure combines a heterocyclic isoxazole ring (known for metabolic stability and hydrogen-bonding capacity) with a benzodioxole group (a common pharmacophore in bioactive molecules) and a polar acetamide linker.

Properties

IUPAC Name

2-[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O5/c1-24-16-5-3-2-4-14(16)11-21-20(23)10-15-9-18(27-22-15)13-6-7-17-19(8-13)26-12-25-17/h2-9H,10-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYKKVBRGRVXFCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CC2=NOC(=C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(2-methoxybenzyl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential anticancer and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C21H20N2O5C_{21}H_{20}N_{2}O_{5} with a molecular weight of approximately 380.4 g/mol. The compound features a benzo[d][1,3]dioxole moiety, an isoxazole ring, and a methoxybenzyl group, contributing to its unique biological profile.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or receptors. The benzo[d][1,3]dioxole and isoxazole moieties are believed to enhance binding affinity to these targets, while the methoxyphenethyl group may influence the compound's overall activity and selectivity.

Anticancer Activity

Recent studies have demonstrated the compound's potential as an anticancer agent. For instance, a study reported that derivatives containing the benzo[d][1,3]dioxole structure exhibited significant cytotoxic effects against various cancer cell lines including HepG2 (liver cancer), HCT116 (colorectal cancer), and MCF7 (breast cancer). The IC50 values for these compounds were notably lower than those of standard chemotherapeutics like doxorubicin .

Table 1: Anticancer Activity of Related Compounds

CompoundCell LineIC50 (µM)Comparison with Doxorubicin
Compound AHepG22.38Lower (7.46)
Compound BHCT1161.54Lower (8.29)
Compound CMCF74.52Similar (4.56)

Antimicrobial Activity

The antimicrobial properties of the compound have also been explored. It has shown selective activity against Gram-positive bacteria, with minimal inhibitory concentrations (MICs) indicating potential for further development as an antimicrobial agent .

Table 2: Antimicrobial Activity Data

Bacterial StrainMIC (µg/mL)
Bacillus subtilis25
Staphylococcus aureus30
Escherichia coli>100

Case Studies

In one notable case study, the compound was evaluated for its effects on cell cycle progression and apoptosis in cancer cells. Results indicated that it induced G1 phase arrest and promoted apoptosis via the mitochondrial pathway, evidenced by changes in Bax and Bcl-2 protein levels .

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s structural uniqueness lies in its 2-methoxybenzyl substituent on the acetamide nitrogen. Key analogs and their distinguishing features include:

Substituents on the Acetamide Nitrogen
  • N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(4-fluorophenyl)isoxazol-3-yl)acetamide (CAS 953137-17-2):
    • Substituted with a 4-fluorophenyl group on the isoxazole and a benzodioxol-5-yl group on the acetamide nitrogen.
    • Molecular weight: 340.3 .
  • 2-(benzo[d][1,3]dioxol-5-yl)-N-(thiazol-2-yl)acetamide (CAS 1209814-85-6):
    • Features a thiazol-2-yl substituent instead of methoxybenzyl.
    • Molecular weight: 329.3 .
  • N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide :
    • Contains a benzimidazole-methylbenzyl group, enhancing aromatic interactions.
    • Synthesized via EDC/HOBt coupling (84% yield) .
Core Heterocycle Modifications
  • D14–D20 derivatives ():
    • Replace isoxazole with penta-2,4-dienamide conjugated to benzodioxole.
    • Exhibit melting points ranging from 182.9°C (D20) to 233.5°C (D16) , suggesting higher crystallinity compared to isoxazole analogs .
  • Diphenyl acrylonitrile derivatives ():
    • Use acrylonitrile cores instead of isoxazole, with benzodioxole substituents.
    • Synthesized via nucleophilic substitution or amidation (e.g., compound 29a , 45% yield) .

Physicochemical Properties

Table 1: Comparative Physicochemical Data
Compound Name Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Reference
Target Compound C₂₀H₁₈N₂O₅ 366.37 2-Methoxybenzyl N/A -
N-(benzodioxol-5-yl)-2-(5-(4-FPh)isoxazol)acetamide C₁₈H₁₅FN₂O₅ 340.3 4-Fluorophenyl, benzodioxol-5-yl N/A
2-(Benzodioxol-5-yl)-N-(thiazol-2-yl)acetamide C₁₅H₁₁N₃O₄S 329.3 Thiazol-2-yl N/A
D14 (penta-dienamide derivative) C₂₂H₁₉N₃O₅S N/A 2-Oxoethyl, phenyl 208.9–211.3

Pharmacological Implications

  • The benzodioxole moiety is associated with enhanced metabolic stability and receptor binding in CNS-targeting compounds .
  • Isoxazole cores (as in the target) are less polar than penta-dienamide derivatives (), possibly affecting solubility and bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.